molecular formula C6H9N3O2S B14481486 5-Amino-1,3-dimethyl-6-sulfanylidene-1,3-diazinane-2,4-dione CAS No. 65413-42-5

5-Amino-1,3-dimethyl-6-sulfanylidene-1,3-diazinane-2,4-dione

Cat. No.: B14481486
CAS No.: 65413-42-5
M. Wt: 187.22 g/mol
InChI Key: CAMGETFHWUKWEO-UHFFFAOYSA-N
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Description

5-Amino-1,3-dimethyl-6-sulfanylidene-1,3-diazinane-2,4-dione is a heterocyclic compound with a unique structure that includes an amino group, two methyl groups, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,3-dimethyl-6-sulfanylidene-1,3-diazinane-2,4-dione typically involves the reaction of 1,3-dimethyluracil with thiourea under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,3-dimethyl-6-sulfanylidene-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5-Amino-1,3-dimethyl-6-sulfanylidene-1,3-diazinane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1,3-dimethyl-6-sulfanylidene-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfanylidene group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione: Similar structure but lacks the methyl groups.

    3-Amino-5,6-dimethyl-1,2,4-triazine: Contains a triazine ring instead of a diazinane ring.

    5-Amino-1,3-dimethylpyrazole: Features a pyrazole ring instead of a diazinane ring.

Uniqueness

The uniqueness of 5-Amino-1,3-dimethyl-6-sulfanylidene-1,3-diazinane-2,4-dione lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and sulfanylidene groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

65413-42-5

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

5-amino-1,3-dimethyl-6-sulfanylidene-1,3-diazinane-2,4-dione

InChI

InChI=1S/C6H9N3O2S/c1-8-4(10)3(7)5(12)9(2)6(8)11/h3H,7H2,1-2H3

InChI Key

CAMGETFHWUKWEO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(C(=S)N(C1=O)C)N

Origin of Product

United States

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